molecular formula C32H48BF4FeP2Rh- B13038809 (-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B13038809
M. Wt: 740.2 g/mol
InChI Key: LPTZXJHMPVXWMD-TXIBLIASSA-N
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Description

(-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound that features a rhodium center coordinated to a ferrocene ligand and a 1,5-cyclooctadiene ligand. This compound is known for its catalytic properties, particularly in asymmetric hydrogenation reactions, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the ferrocene ligand and 1,5-cyclooctadiene. The process begins with the preparation of the ferrocene ligand, which is then reacted with rhodium precursors under controlled conditions to form the desired complex. The reaction conditions often include inert atmospheres, specific solvents, and temperature control to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrogenation reactions, the compound facilitates the conversion of alkenes to alkanes .

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules in pharmaceuticals and fine chemicals .

Biology and Medicine: In biological research, the compound’s catalytic properties are utilized in the synthesis of complex biomolecules. Its role in the production of chiral drugs makes it valuable in medicinal chemistry .

Industry: Industrially, the compound is employed in the production of high-value chemicals and materials. Its efficiency and selectivity in catalytic processes make it a preferred choice for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of substrates to the rhodium center, followed by catalytic transformation. The ferrocene and 1,5-cyclooctadiene ligands play a crucial role in stabilizing the rhodium center and facilitating the transfer of electrons during the reaction. The molecular targets and pathways involved include the activation of hydrogen molecules and the subsequent hydrogenation of unsaturated substrates .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate lies in its specific ligand structure, which provides high enantioselectivity and efficiency in catalytic reactions. The ferrocene ligand offers additional stability and electronic properties that enhance the compound’s catalytic performance compared to similar compounds .

Properties

Molecular Formula

C32H48BF4FeP2Rh-

Molecular Weight

740.2 g/mol

InChI

InChI=1S/2C12H18P.C8H12.BF4.Fe.Rh/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,10-11H,3-4,9H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;/t2*10-,11-;;;;/m00..../s1

InChI Key

LPTZXJHMPVXWMD-TXIBLIASSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.CC[C@@H]1P([C@H](C1)CC)[C]2[CH][CH][CH][CH]2.C1/C=C\CC/C=C\C1.[Fe].[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh]

Origin of Product

United States

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